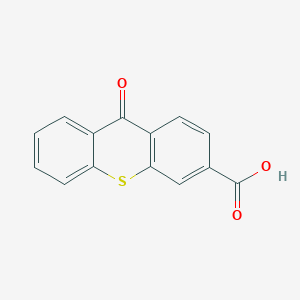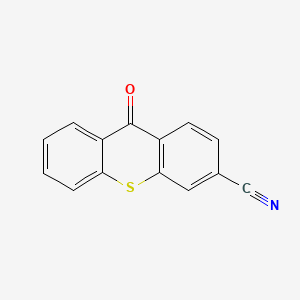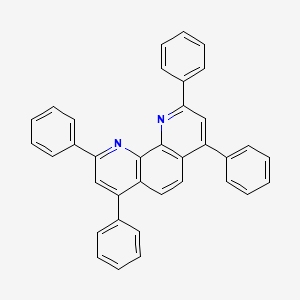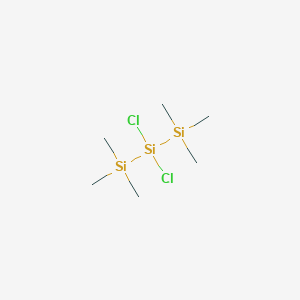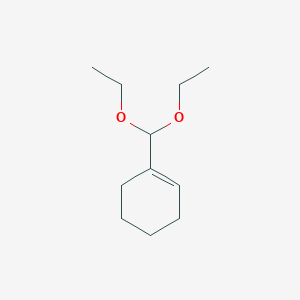
1-(Diethoxymethyl)cyclohex-1-ene
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(Diethoxymethyl)cyclohex-1-ene” consists of a cyclohexene ring with a diethoxymethyl group attached. The molecule contains a total of 33 bond(s), including 13 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), and 2 ether(s) (aliphatic) .Scientific Research Applications
Photocycloaddition and Mechanism
- Cruciani, Rathjen, and Margaretha (1990) studied the photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, forming 1-oxa-spiro[3.5]non-5-enes. This research provides insights into the potential uses of cyclohex-2-enones (a related compound to 1-(Diethoxymethyl)cyclohex-1-ene) in photocycloaddition reactions (Cruciani, Rathjen, & Margaretha, 1990).
Synthesis and Reactions
- Bourke and Collins (1996) synthesized 1-(Trimethoxymethyl)cyclohexene and explored its reactions. This study aids in understanding the synthesis and potential reactions of similar compounds like this compound (Bourke & Collins, 1996).
Cross-Coupling and Synthon Formation
- Parrain et al. (1993) examined cross-coupling reactions with 1-tributylstannyl-3,3-diethoxy-prop-1-ene, a similar compound to this compound. This research is useful for understanding how such compounds can be used to create synthons in organic chemistry (Parrain et al., 1993).
Oxidation Mechanisms
- Bellucci et al. (1996) explored the oxidation of cyclohex-2-en-1-ol by P450 isoenzymes. This study contributes to the understanding of the oxidation mechanisms of compounds structurally similar to this compound (Bellucci et al., 1996).
Aldehyde Additions and Stereochemical Aspects
- Young and Kitching (1985) investigated the cyclohex-2-enylation of aldehydes. Their findings shed light on the stereochemical aspects relevant to compounds like this compound (Young & Kitching, 1985).
Enzymatic Desymmetrization
- Goswami and Kissick (2009) developed an efficient process for the synthesis of monoesters through enzymatic desymmetrization. This study is valuable for understanding enzymatic processes involving cyclohexene derivatives (Goswami & Kissick, 2009).
Retinoid Antagonist Activity
- A patent by ALLERGAN SALES, INC. (2001) described novel 1-alkoxy and 1-acyloxy-substituted cyclohex-1-ene derivatives, including this compound, as retinoid receptor antagonists for various treatments (ALLERGAN SALES, INC., 2001).
Properties
IUPAC Name |
1-(diethoxymethyl)cyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPCPTLXEPZMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CCCCC1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501837 | |
| Record name | 1-(Diethoxymethyl)cyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52428-45-2 | |
| Record name | 1-(Diethoxymethyl)cyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-1-ol](/img/structure/B3053170.png)

![Bicyclo[2.1.1]hexan-2-one](/img/structure/B3053172.png)
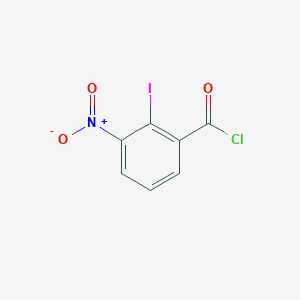
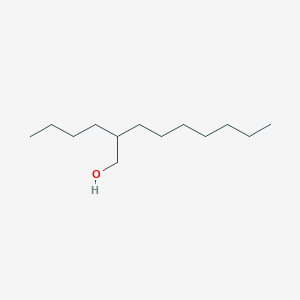
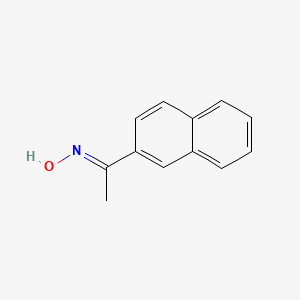
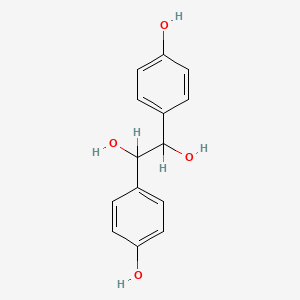
![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)
